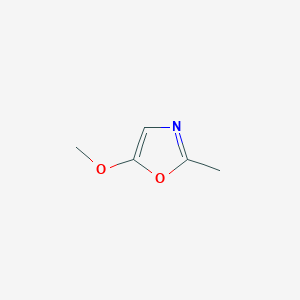![molecular formula C7H5IN2 B1312915 3-Iodo-1H-pyrrolo[3,2-C]pyridine CAS No. 877060-47-4](/img/structure/B1312915.png)
3-Iodo-1H-pyrrolo[3,2-C]pyridine
Vue d'ensemble
Description
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a heterocyclic compound . It’s important to note that the specific properties and applications of this compound can vary depending on its exact structure and any additional functional groups present .
Synthesis Analysis
The synthesis of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” and similar compounds often involves complex organic reactions . The exact method can vary depending on the desired product and the starting materials available. For example, one common approach involves the reaction of a preformed pyrazole or pyridine with a suitable reagent .Molecular Structure Analysis
The molecular structure of “3-Iodo-1H-pyrrolo[3,2-C]pyridine” is characterized by a pyrrolopyridine core with an iodine atom at the 3-position . The exact structure can be represented by the InChI code provided in the references .Chemical Reactions Analysis
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” can undergo various chemical reactions, including nitration, nitrosation, bromination, iodination, and reaction with Mannich bases . The exact reactions and their outcomes can depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“3-Iodo-1H-pyrrolo[3,2-C]pyridine” is a solid at room temperature . It should be stored under inert gas and kept in a dark place, sealed in dry conditions . .Applications De Recherche Scientifique
Metal-Free Synthesis of Heterocycles
One study demonstrates the metal-free formation of 3-iodo-1H-pyrrolo[3',2':4,5]imidazo-[1,2-a]pyridines and [1,2-b]pyridazines, showcasing the compound's versatility in creating diverse heterocycles. This process involves Groebke-Blackburn-Bienaymé multicomponent reactions (MCR) followed by I2-promoted electrophilic cyclization. The method facilitates the introduction of various substituents into the resulting scaffold, expanding the compound's utility in synthetic chemistry. Further functionalization of these iodinated derivatives via palladium-catalyzed reactions highlights the compound's potential as a precursor for a wide range of biologically active molecules (Tber et al., 2015).
Copper and Palladium-Promoted Coupling Reactions
Another application involves the synthesis and functionalization of 1H-pyrazolo[3,4-b]pyridines, achieved through iododediazonation and copper-catalyzed cyclization of related compounds. The study outlines efficient coupling reactions facilitated by 3-iodo derivatives under Suzuki, Heck, Stille, and Sonogashira conditions, indicating the compound's role in creating pharmacologically relevant structures (Lavecchia et al., 2004).
Functionalization for Agrochemical and Material Applications
Research on 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives, including amino and iodo substitutions, underscores the compound's adaptability for creating multidentate ligands and functional materials. The synthesis of podant-type compounds and polyacetylenes featuring the 1H-pyrrolo[2,3-b]pyridyl group as a pendant highlights its importance in developing novel agrochemicals and functional materials with high fungicidal activity (Minakata et al., 1992).
Fluorescent Chemosensors
The development of fluorescent chemosensors based on pyrrolo[3,4-c]pyridine derivatives for Fe3+/Fe2+ sensitivity demonstrates the compound's potential in bioimaging applications. The study introduces new fluorophores synthesized via a simple procedure, offering high selectivity for Fe cations and enabling the imaging of Fe3+ in living cells, showcasing the compound's utility in biological and medical research (Maity et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
3-iodo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKRAGHEIVZOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470627 | |
| Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
877060-47-4 | |
| Record name | 3-IODO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodo-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3-(Hydroxyimino)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-one](/img/structure/B1312859.png)


